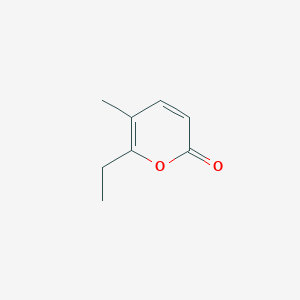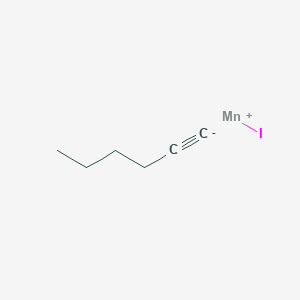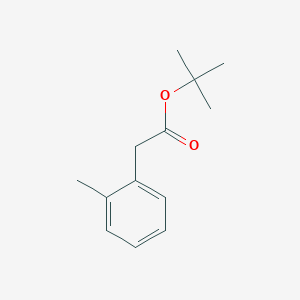
tert-Butyl (2-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-methylphenyl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the acetate moiety, which is further connected to a 2-methylphenyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for preparing tert-Butyl (2-methylphenyl)acetate involves the esterification of 2-methylphenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Fischer Esterification: Another method involves the Fischer esterification of 2-methylphenylacetic acid with tert-butyl alcohol using a strong acid catalyst like hydrochloric acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods:
Catalytic Esterification: In industrial settings, the esterification process can be catalyzed using solid acid catalysts such as zeolites or ion-exchange resins. These catalysts offer the benefit of being reusable and environmentally friendly.
Continuous Flow Reactors: Industrial production may also employ continuous flow reactors, which allow for efficient and scalable synthesis of this compound. This method ensures consistent product quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (2-methylphenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or thiols. This reaction is often facilitated by the presence of a base like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Amines, thiols, and other substituted esters.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: tert-Butyl (2-methylphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions involving esters. It serves as a model substrate for studying ester hydrolysis and transesterification.
Medicine:
Pharmaceutical Intermediates: this compound is employed in the synthesis of pharmaceutical intermediates. Its derivatives are explored for potential therapeutic applications.
Industry:
Solvents and Additives: The compound is used as a solvent and additive in various industrial processes, including coatings, adhesives, and lubricants
Mecanismo De Acción
Molecular Targets and Pathways:
Enzymatic Hydrolysis: tert-Butyl (2-methylphenyl)acetate undergoes enzymatic hydrolysis by esterases, resulting in the formation of 2-methylphenylacetic acid and tert-butyl alcohol. This reaction is facilitated by the presence of water and occurs under mild conditions.
Transesterification: The compound can also participate in transesterification reactions, where the ester group is exchanged with another alcohol. This process is catalyzed by acids or bases and is commonly used in biodiesel production.
Comparación Con Compuestos Similares
tert-Butyl acetate: Similar in structure but lacks the 2-methylphenyl group. It is used as a solvent and in the production of coatings and adhesives.
2-Methylphenyl acetate: Lacks the tert-butyl group and is used in flavor and fragrance industries.
tert-Butyl benzoate: Contains a benzoate group instead of the 2-methylphenyl group and is used as a plasticizer and in organic synthesis.
Uniqueness:
Structural Features: The presence of both the tert-butyl and 2-methylphenyl groups in tert-Butyl (2-methylphenyl)acetate imparts unique reactivity and stability compared to its analogs.
Applications: Its dual functionality makes it versatile for use in various fields, including organic synthesis, pharmaceuticals, and industrial applications.
Propiedades
Número CAS |
62381-17-3 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C13H18O2/c1-10-7-5-6-8-11(10)9-12(14)15-13(2,3)4/h5-8H,9H2,1-4H3 |
Clave InChI |
VKCHCZAHCJKTAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]-](/img/structure/B14517768.png)

![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)
![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)
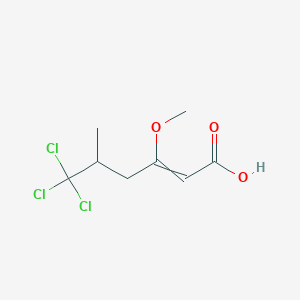
![1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene](/img/structure/B14517800.png)
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)
![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)
![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
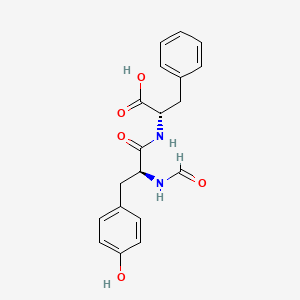

![3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-](/img/structure/B14517840.png)
